(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one
Description
“(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one” (CAS: 79200-56-9), also known as (−)-Vince lactam, is a bicyclic γ-lactam with a molecular formula of C₆H₇NO and a molecular weight of 109.13 g/mol . It features a strained norbornane-like structure with two stereocenters, leading to its (1R,4S) configuration . This compound is a critical chiral synthon in asymmetric synthesis, particularly for carbocyclic nucleosides (e.g., abacavir and carbovir) and antiviral agents like peramivir . Its utility arises from the bicyclic scaffold’s rigidity, enabling precise stereochemical control in pharmaceutical intermediates .
Properties
Molecular Formula |
C6H7NO |
|---|---|
Molecular Weight |
109.13 g/mol |
IUPAC Name |
(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one |
InChI |
InChI=1S/C6H7NO/c8-6-4-1-2-5(3-4)7-6/h1-2,4-5H,3H2,(H,7,8)/t4?,5-/m0/s1 |
InChI Key |
DDUFYKNOXPZZIW-AKGZTFGVSA-N |
Isomeric SMILES |
C1[C@@H]2C=CC1C(=O)N2 |
Canonical SMILES |
C1C2C=CC1NC2=O |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Reaction of Cyclopentadiene with Methanesulfonyl Cyanide Followed by Hydrolytic Cleavage
This is the most prominent and industrially relevant method for preparing (±)-2-azabicyclo[2.2.1]hept-5-en-3-one.
Step 1: Diels-Alder Reaction
- Reactants: 1,3-cyclopentadiene and methanesulfonyl cyanide
- Reaction type: [4+2] cycloaddition (Diels-Alder)
- Conditions:
- Temperature range: -50 °C to +100 °C, optimally -20 °C to +40 °C
- Solvents: Dichloromethane (preferred), halogenated aliphatic or aromatic hydrocarbons, or ethers
- Stoichiometry: Stoichiometric or slight excess of cyclopentadiene
- Product: 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene (Diels-Alder adduct)
Step 2: Hydrolytic Cleavage
- Purpose: Removal of the methanesulfonyl group to yield the target lactam
- Conditions: Acidic hydrolysis, typically using a carboxylic acid such as acetic acid
- Hydrolysis can be performed without isolating the intermediate adduct
- Yields: Good yields reported, significantly improved over older methods
-
- Uses inexpensive and readily available starting materials
- Simple procedure with fewer by-products and waste
- Avoids explosive reagents like p-toluenesulfonyl cyanide
- Better atom economy and scalability
| Step | Reactants | Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Cyclopentadiene + Methanesulfonyl cyanide | Diels-Alder, -20 to 40 °C, DCM solvent | 3-Methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene | Stoichiometric cyclopentadiene |
| 2 | Intermediate + Acid (Acetic acid) | Hydrolysis, mild acidic conditions | (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one | Hydrolysis without isolation |
This method is described in detail in European Patent EP0508352B1 and Japanese Patent JP3077366B2.
Chlorosulfonyl Isocyanate Route (Older Method)
-
- 1,3-cyclopentadiene reacts with chlorosulfonyl isocyanate to form a bicyclic N-chlorosulfonyl-β-lactam via 1,2-addition.
- This intermediate rearranges to a 1,4-addition product, which upon hydrolytic cleavage of the N-chlorosulfonyl group yields 2-azabicyclo[2.2.1]hept-5-en-3-one.
-
- Low yield (~27.5%)
- Use of hazardous chlorosulfonyl isocyanate
- Multiple steps with rearrangements and purification challenges
Reference: J.R. Malpass and N.J. Tweddle, J. Chem. Soc. Perkin I, 1977, p.874.
Diels-Alder Reaction with p-Toluenesulfonyl Cyanide
-
- Cyclopentadiene reacts with p-toluenesulfonyl cyanide to give a tosyl azanorbornadiene intermediate.
- Acidic or alkaline hydrolysis converts this intermediate to the target lactam.
-
- p-Toluenesulfonyl cyanide is explosive and hazardous to handle
- Poor product-to-byproduct ratio due to formation of p-tolylsulfinyl-p-tolylsulfon side products
- Requires large excess of cyclopentadiene, which must be distilled off before hydrolysis
Reference: J.C. Jagt and A.M. van Larsen, J. Org. Chem., 1974, 39, 564; S. Daluge and R. Vince, J. Org. Chem., 1978, 43, 2311.
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Yield (%) | Safety and Practicality | Notes |
|---|---|---|---|---|
| Diels-Alder with Methanesulfonyl Cyanide + Hydrolysis | Cyclopentadiene, Methanesulfonyl cyanide | Good (not specified, >50%) | Safer, scalable, fewer by-products | Preferred modern method, mild conditions |
| Chlorosulfonyl Isocyanate Route | Cyclopentadiene, Chlorosulfonyl isocyanate | ~27.5 | Hazardous reagents, low yield | Obsolete due to low efficiency and safety concerns |
| Diels-Alder with p-Toluenesulfonyl Cyanide + Hydrolysis | Cyclopentadiene, p-Toluenesulfonyl cyanide | Moderate | Explosive reagent, excess cyclopentadiene | Less favored due to safety and purification issues |
Notes on Enantiomeric Purity and Stereochemistry
- The compound is often prepared as a racemate (±)-2-azabicyclo[2.2.1]hept-5-en-3-one.
- Enantioselective syntheses have been developed for the (1R,4S)-enantiomer, which is of particular interest in pharmaceutical applications.
- Enantiomerically pure (1R)-2-azabicyclo[2.2.1]hept-5-en-3-one is commercially available and can be prepared via chiral resolution or asymmetric synthesis routes.
Summary Table of Preparation Conditions
| Parameter | Diels-Alder with Methanesulfonyl Cyanide | Chlorosulfonyl Isocyanate Route | Diels-Alder with p-Toluenesulfonyl Cyanide |
|---|---|---|---|
| Temperature Range | -50 to +100 °C (optimum -20 to +40 °C) | Room temperature to mild heating | Room temperature |
| Solvent | Dichloromethane, halogenated hydrocarbons, ethers | Not always specified | Not always specified |
| Stoichiometry | 1:1 or slight excess cyclopentadiene | Excess cyclopentadiene | Large excess cyclopentadiene |
| Hydrolysis | Acidic (acetic acid preferred) | Hydrolysis of N-chlorosulfonyl group | Acidic or alkaline hydrolysis |
| Yield | Good (>50%) | Low (~27.5%) | Moderate |
| Safety | Safer reagents, less explosive risk | Hazardous reagents | Explosive reagents |
| By-products | Minimal | Moderate | Significant (p-tolylsulfinyl-p-tolylsulfon) |
Chemical Reactions Analysis
Types of Reactions
(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of (1R)-2-azabicyclo[2.2.1]hept-5-en-3-one include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of (1R)-2-azabicyclo[2.2.1]hept-5-en-3-one depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-2-azabicyclo[2.2.1]hept-5-en-3-one involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can form interactions with various biological molecules, influencing their function and activity. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Key Observations :
- Ring Size and Strain: The norbornane system in (1R)-2-azabicyclo[2.2.1]hept-5-en-3-one imposes higher ring strain compared to larger analogues (e.g., 2-azabicyclo[2.2.2]oct-5-en-3-one), enhancing reactivity in ring-opening reactions .
- Stereochemical Utility : The (1R,4S) configuration enables enantioselective synthesis of carbocyclic nucleosides, outperforming positional isomers like 3-azabicyclo[2.2.1]hept-5-en-2-one in stereochemical fidelity .
Key Findings :
- Enzymatic Superiority : The bioresolution of (1R)-2-azabicyclo[2.2.1]hept-5-en-3-one achieves higher enantiomeric excess (ee >98%) compared to chemical methods for racemic analogues .
- Catalytic Flexibility : Rhodium- and palladium-catalyzed arylation methods are less enantioselective but broader in substrate scope for aryl-azabicycloheptane derivatives .
Q & A
What are the established synthetic routes for (1R)-2-azabicyclo[2.2.1]hept-5-en-3-one, and how do reaction conditions influence enantiomeric purity?
Answer:
The synthesis typically involves enantiomer separation using chiral resolving agents. For example:
- Racemic Resolution : The racemic mixture (1RS,4SR) is treated with dibenzoyl-D-tartaric acid to form diastereomeric salts, enabling separation of the (1R)-enantiomer via crystallization .
- Biocatalytic Methods : Pseudomonas fluorescens esterase I (PFEI) variants, such as Leu29Pro, achieve kinetic resolution with 200-fold improved lactamase activity, yielding >98% enantiomeric excess (ee) .
Key Considerations : - Temperature, solvent polarity, and catalyst loading critically impact yield and ee.
- Hydrolysis of intermediates (e.g., 2-ethoxycarbonyl derivatives) requires precise pH control to avoid racemization .
How can researchers optimize enantiomeric separation of (1R)-2-azabicyclo[2.2.1]hept-5-en-3-one for large-scale applications?
Answer:
Advanced strategies include:
- Directed Evolution of Enzymes : Engineered PFEI variants enhance catalytic efficiency without compromising enantioselectivity .
- Chiral Resolving Agents : Brucine resolves the racemate via crystalline inclusion complexes, yielding enantiopure material for (–)-carbovir synthesis .
- Chromatographic Techniques : Simulated moving bed (SMB) chromatography scales resolution efficiently, though cost-benefit analysis is essential .
What role does (1R)-2-azabicyclo[2.2.1]hept-5-en-3-one play in antiviral drug synthesis?
Answer:
The compound is a key intermediate for:
- Peramivir : Lactam ring-opening with HCl, followed by Boc protection and [3+2] cycloaddition, constructs the carbocyclic core .
- (–)-Carbovir : Chemoenzymatic resolution of the lactam precedes stereospecific functionalization to install the nucleobase moiety .
Data Table :
| Application | Key Step | Yield/ee | Reference |
|---|---|---|---|
| Peramivir | Lactam ring-opening | 85–90% yield | |
| (–)-Carbovir | Biocatalytic resolution | >98% ee |
How is chemoselectivity controlled in metathesis reactions of N-substituted derivatives?
Answer:
Using Hoveyda–Grubbs catalysts:
- Without External Alkenes : Tandem ring-opening/ring-closing metathesis forms pyrrolizidin-3-ones .
- With Allyltrimethylsilane : Cross-metathesis yields N-substituted 2-pyrrolidinones with 100% diastereoselectivity .
Critical Parameters : - Catalyst generation (1st vs. 2nd) dictates product distribution.
- Solvent (e.g., dichloromethane) and temperature (25–40°C) optimize turnover .
What analytical methods validate the stereochemical integrity of (1R)-2-azabicyclo[2.2.1]hept-5-en-3-one?
Answer:
- X-ray Crystallography : Confirms absolute configuration using heavy-atom derivatives (e.g., tartrate salts) .
- NMR Spectroscopy : H NMR coupling constants (e.g., δ 5.53 ppm for bicyclic protons) and NOE correlations verify spatial arrangement .
- Polarimetry : Specific rotation ([α]) comparisons against literature values (e.g., [α] = –42° for (1R)-enantiomer) .
How does regioselectivity manifest in cycloaddition reactions with phenyl azide?
Answer:
- [2.2.1] Systems : 100% exo-facial selectivity due to steric hindrance from the bicyclic framework .
- [2.2.2] Systems : Mix of exo and endo adducts, enabling isolation of four stereoisomers post-photolysis .
Mechanistic Insight : - Electron-deficient lactam carbonyl directs azide approach.
- Triazoline intermediates decompose thermally or photolytically to aziridines .
What safety protocols are recommended for handling (1R)-2-azabicyclo[2.2.1]hept-5-en-3-one?
Answer:
- Storage : Keep sealed in dark, dry conditions at room temperature to prevent degradation .
- Hazard Mitigation : Use PPE (gloves, goggles) due to H302 (harmful if swallowed) and H318 (eye damage) .
- Waste Disposal : Incinerate in approved facilities to avoid environmental release (R53) .
How does the compound’s stability vary under acidic/basic conditions?
Answer:
- Acidic Hydrolysis : Aqueous HCl cleaves the lactam to 4-aminocyclopentene-carboxylic acid, requiring <40°C to prevent side reactions .
- Basic Conditions : Stable in pH 7–9; strong bases (pH >10) induce ring-opening or polymerization .
Stability Data :
| Condition | Outcome | Reference |
|---|---|---|
| 6 M HCl, 60°C | Complete hydrolysis in 2 h | |
| pH 12, 25°C | Partial decomposition in 24 h |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
